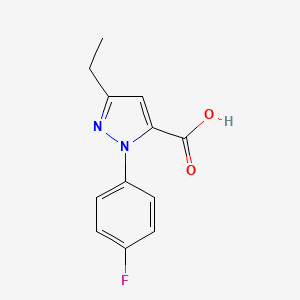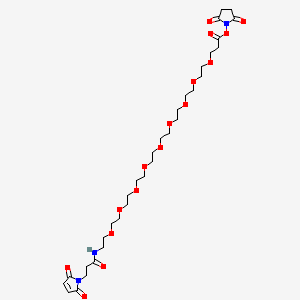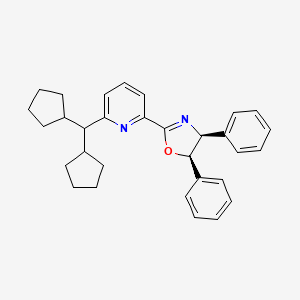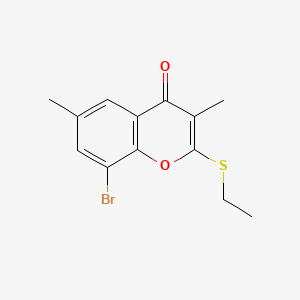
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one is a brominated chromone derivative with potential applications in various scientific fields. This compound features a bromine atom at the 8-position, an ethylsulfanyl group at the 2-position, and methyl groups at the 3 and 6 positions of the chromen-4-one core structure.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-ethylsulfanyl-3,6-dimethyl-chromen-4-one as the starting material.
Bromination Reaction: The bromination step involves the addition of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Purification: The product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of industrial reactors and automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, with nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: NaI, KF, in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the extent of oxidation.
Reduction Products: Reduced forms of the compound, often leading to the formation of alcohols or other reduced derivatives.
Substitution Products: Substituted derivatives where the bromine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of certain enzymes involved in inflammatory or cancerous processes.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to downstream signaling events.
Pathway Modulation: Modulation of biochemical pathways that are crucial for cell survival and proliferation.
Comparison with Similar Compounds
8-Bromo-2-methyl-chromen-4-one
2-Ethylsulfanyl-3,6-dimethyl-chromen-4-one
8-Bromo-2-ethyl-chromen-4-one
Uniqueness: 8-Bromo-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug discovery, chemical synthesis, and industrial applications.
Properties
IUPAC Name |
8-bromo-2-ethylsulfanyl-3,6-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2S/c1-4-17-13-8(3)11(15)9-5-7(2)6-10(14)12(9)16-13/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFGWNJSWAGSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=O)C2=C(O1)C(=CC(=C2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
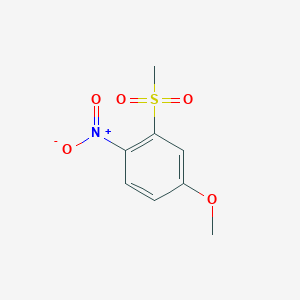
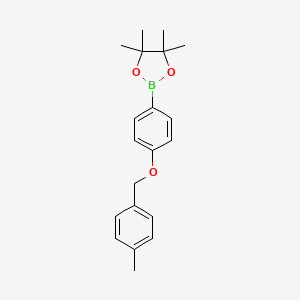
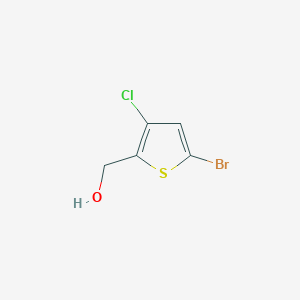
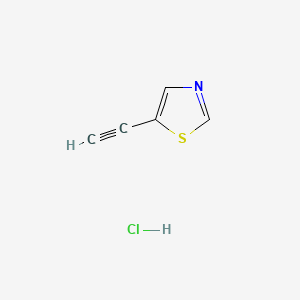
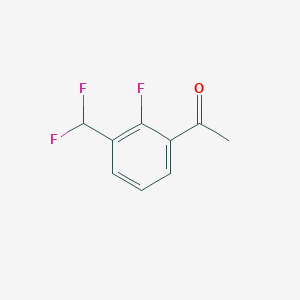
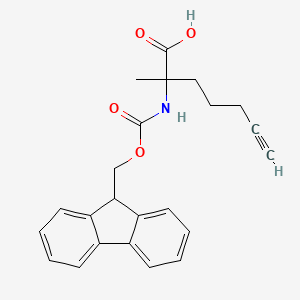
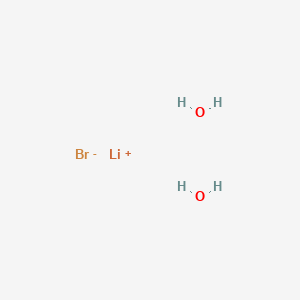
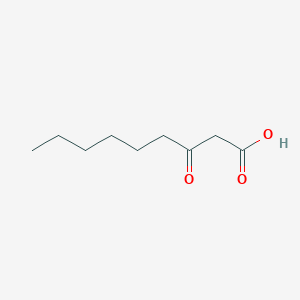
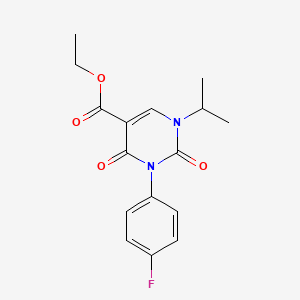
![3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8246647.png)

